beta-Pinene

Overview

Description

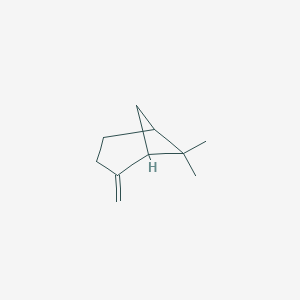

Beta-pinene (C₁₀H₁₆) is a bicyclic monoterpene and one of the two structural isomers of pinene, alongside alpha-pinene. It is a volatile organic compound (VOC) widely distributed in coniferous trees (e.g., pine, fir) and essential oils of plants such as Curcuma caesia and Achillea collina . Its enantiomeric structure—mirroring alpha-pinene—distinguishes its chemical reactivity and biological interactions . This compound is notable for its woody, resinous aroma and roles in plant defense mechanisms, antimicrobial activity, and industrial applications (e.g., fragrances, solvents) .

Preparation Methods

Vacuum Distillation and Sulfuric Acid Purification

The most widely documented industrial method for beta-pinene isolation involves vacuum distillation of turpentine followed by sulfuric acid treatment. As detailed in CN104945217A , raw turpentine undergoes sequential heating and vacuumization to remove low-boiling-point impurities . The process begins by melting turpentine at 80–100°C under reduced pressure (0.08–0.1 MPa), followed by three distillation cycles at 120–150°C to separate alpha-pinene and other terpenes . The residual fraction, rich in this compound, is then reacted with concentrated sulfuric acid (95–98% purity) at 40–60°C for 2–3 hours to isomerize remaining alpha-pinene and oxidize unsaturated compounds .

Optimization of Distillation Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Output |

|---|---|---|

| Vacuum Pressure | 0.08–0.1 MPa | Reduces thermal degradation |

| Distillation Cycles | 2–3 | Maximizes this compound recovery |

| Acid Concentration | 95–98% H₂SO₄ | Minimizes side reactions |

Post-treatment, the crude this compound undergoes fractional distillation at 165–170°C, achieving a final purity of 98.5% with a yield of 72–78% relative to initial turpentine feedstock . This method’s scalability is evidenced by pilot plants producing 50–100 kg batches daily.

Solvent-Assisted Extraction from Pine Resin

CN104788278A discloses a solvent-based extraction technique using phospho-molybdic acid quaternary ammonium salt (PMA-QAS) as a catalyst . Pine resin is first mixed with turpentine (50–60% w/w) to solubilize this compound, followed by carbonic acid (0.5–1% w/w) and hot water (95–100°C) to precipitate resins . The clarified liquid undergoes atmospheric distillation (150–180°C), and the collected fraction reacts with PMA-QAS (0.05–0.08% w/w) and sodium hypochlorite (5–8% w/w) at 75–95°C for 3–5 hours .

Catalytic Reaction Mechanism

PMA-QAS facilitates oxidative cleavage of double bonds in competing terpenes, while hypochlorite selectively epoxidizes alpha-pinene, leaving this compound intact. Final purification via 30–40 theoretical plate rectification under 0.02–0.04 MPa yields 98.2% pure this compound with an 85% recovery rate .

Photocatalytic Isomerization of Alpha- to this compound

Emerging research in Catalysis Science & Technology highlights a light-driven approach using palladium-doped TiO₂ (Pd@TiO₂) catalysts . Under 365 nm LED irradiation, alpha-pinene isomerizes to this compound via a radical-mediated mechanism involving isopropyl alcohol (IPA) as a sacrificial electron donor .

Reaction Conditions and Selectivity

| Condition | Value | Outcome |

|---|---|---|

| Catalyst Loading | 0.04 mol% Pd@TiO₂ | 98% conversion in 5 minutes |

| Solvent | IPA | Suppresses hydrogenation |

| Light Intensity | 1.3 W cm⁻² | 84% this compound selectivity |

Notably, this method avoids high temperatures and strong acids, making it environmentally favorable. However, scalability remains challenging due to photon penetration limits in large reactors .

Comparative Analysis of Industrial Methods

| Method | Purity (%) | Yield (%) | Energy Use (kWh/kg) | Scalability |

|---|---|---|---|---|

| Vacuum Distillation | 98.5 | 75 | 12.4 | High |

| Solvent Extraction | 98.2 | 85 | 8.7 | Moderate |

| Photocatalytic | 95.0 | 60 | 5.2 | Low |

Vacuum distillation dominates industrial production due to its robustness, whereas solvent extraction offers higher yields at moderate energy costs. Photocatalysis, though less mature, promises a greener pathway if reactor designs improve .

Chemical Reactions Analysis

Types of Reactions: Beta-pinene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by ozone (O3) to form carbonyl oxides and hydroxylated products.

Reduction: It can be reduced using hydrogenation reactions.

Substitution: this compound can undergo substitution reactions with reagents like halogens.

Major Products:

Oxidation Products: Carbonyl oxides, hydroxylated products.

Reduction Products: Hydrogenated derivatives.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

Beta-pinene exhibits a wide range of pharmacological activities, making it a valuable compound in medicinal chemistry. Key applications include:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate its effectiveness in reducing microbial growth and preventing antibiotic resistance .

- Antitumor Effects : Research has shown that this compound can inhibit tumor growth in several cancer types, including breast, liver, and lung cancers. Its mechanism involves inducing apoptosis (programmed cell death) in cancer cells without the toxic side effects commonly associated with chemotherapy .

- Anti-inflammatory Properties : this compound has been recognized for its anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Pharmacological Activities of this compound

Agricultural Applications

In agriculture, this compound serves as a natural insect repellent and fungicide. Its use can help reduce reliance on synthetic pesticides, promoting sustainable farming practices. Studies have highlighted its effectiveness against common agricultural pests while being safe for beneficial insects .

Industrial Applications

This compound is also utilized in various industrial applications:

- Solvent Production : It is a key component in the production of turpentine and other solvents used in paints and coatings .

- Fragrance Industry : Due to its pleasant aroma, this compound is widely used as a fragrance ingredient in perfumes and household products .

- Polymer Synthesis : Recent studies have explored the use of this compound as a monomer for synthesizing biodegradable polymers, which are gaining attention due to environmental concerns regarding plastic waste .

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Solvent Production | Used in turpentine and other solvent formulations |

| Fragrance Industry | Component in perfumes and household products |

| Polymer Synthesis | Monomer for biodegradable polymer production |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food products .

- Case Study 2 : Research involving this compound's antitumor effects reported significant inhibition of cell proliferation in human hepatocellular carcinoma cells (HepG2), suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

Beta-pinene exerts its effects through various molecular targets and pathways:

Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell lysis.

Antioxidant Action: It scavenges free radicals, reducing oxidative stress.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Beta-pinene shares the molecular formula C₁₀H₁₆ with alpha-pinene, limonene, and camphene but differs in stereochemistry and functional group arrangement (Table 1).

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₀H₁₆ | 165–166 | 0.865 | Bicyclic, exo double bond |

| Alpha-pinene | C₁₀H₁₆ | 155–156 | 0.858 | Bicyclic, endo double bond |

| Limonene | C₁₀H₁₆ | 176 | 0.841 | Monocyclic, conjugated diene |

| Camphene | C₁₀H₁₆ | 159–160 | 0.862 | Bicyclic, geminal dimethyl group |

This compound’s exo double bond confers greater thermal stability compared to alpha-pinene, influencing its behavior in ozonolysis reactions . For instance, this compound ozonolysis yields 22% stabilized carbonyl oxides, whereas alpha-pinene produces 34% .

Environmental and Ecological Roles

This compound is a major biogenic VOC emitted by fir species (e.g., Uludag Fir), contributing to atmospheric monoterpene levels and ozone formation . Its emission rates (50% of total BVOCs in some fir species) exceed those of limonene and camphene .

Biological Activity

Beta-pinene is a bicyclic monoterpene commonly found in the essential oils of various plants, particularly conifers. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, highlighting significant research findings, case studies, and data tables that summarize its pharmacological effects.

Chemical Structure and Properties

This compound (C10H16) is characterized by its bicyclic structure, which contributes to its distinct aroma and biological activity. It exists as a colorless liquid at room temperature and is soluble in organic solvents but has limited solubility in water.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens. A significant study evaluated the inhibitory effects of this compound on Gram-positive bacteria associated with infectious endocarditis. The Minimum Inhibitory Concentration (MIC) values ranged from 2.5 to 40 μL/mL across different bacterial strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (μL/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Streptococcus pneumoniae | 5 |

| Staphylococcus epidermidis | 40 |

| Streptococcus pyogenes | 10 |

This study highlighted that this compound exhibited a bactericidal effect after 8 hours of exposure, effectively eliminating the bacterial inoculum .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. A study demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model in rats, suggesting its potential use in treating inflammatory conditions .

Antitumor Potential

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest .

Neuroprotective Properties

This compound's neuroprotective effects have been explored in several studies. It has been shown to exhibit antioxidant activity, which may protect neuronal cells from oxidative stress-related damage. In animal models, this compound administration led to improved cognitive function and reduced neuroinflammation .

Case Studies

- Antimicrobial Efficacy Against Fungi : A study assessed the antifungal activity of this compound derivatives against phytopathogenic fungi. The results indicated that certain derivatives had enhanced antifungal properties compared to this compound itself, suggesting potential applications in agricultural settings .

- Inflammation Reduction in Animal Models : In a controlled study involving rats with induced inflammation, treatment with this compound resulted in a significant decrease in paw swelling and pain response compared to control groups .

Properties

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-60-2 | |

| Record name | Poly(β-pinene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027049 | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

Flash point : 88 °F, 88 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 at 25 °C, 0.867-0.871, 0.86 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1), 4.7 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

127-91-3 | |

| Record name | β-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-61.5 °C, -78.7 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.